8-(2-chlorophenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
8-(2-chlorophenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of pyrido[2,1-b][1,3,5]thiadiazines
Preparation Methods
The synthesis of 8-(2-chlorophenyl)-3-cyclohexyl-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can be achieved through a multi-step process involving the reaction of cyanothioacetamide with aliphatic or aromatic aldehydes, formaldehyde, and primary amines . The Mannich reaction is commonly employed in the synthesis of such heterocycles . Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antifungal activities.
Medicine: It has potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar compounds include other pyrido[2,1-b][1,3,5]thiadiazines and triazolothiadiazines These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications
Properties
Molecular Formula |
C20H22ClN3OS |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
8-(2-chlorophenyl)-3-cyclohexyl-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H22ClN3OS/c21-18-9-5-4-8-15(18)16-10-19(25)24-12-23(14-6-2-1-3-7-14)13-26-20(24)17(16)11-22/h4-5,8-9,14,16H,1-3,6-7,10,12-13H2 |
InChI Key |
TWVBXRVKMZPLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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